molecular formula C24H32ClNO3 B142942 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride CAS No. 128864-82-4

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride

Cat. No. B142942
M. Wt: 418 g/mol
InChI Key: TVCSDVBFCXMDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride, also known as PBPE HCl, is a chemical compound that has been widely used in scientific research. This compound is a white powder that is soluble in water and ethanol. PBPE HCl is a potent inhibitor of acetylcholinesterase, which is an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Mechanism Of Action

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses and increased neurotransmitter activity.

Biochemical And Physiological Effects

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl can inhibit acetylcholinesterase with an IC50 value of 0.9 nM. 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has also been shown to have a high selectivity for acetylcholinesterase over other cholinesterases. In vivo studies have shown that 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase and has a high selectivity for this enzyme over other cholinesterases. 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl is also water-soluble, making it easy to administer in in vitro and in vivo experiments. However, 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has some limitations. It is a highly toxic compound and should be handled with care. It also has a short half-life, which can make it difficult to maintain a stable concentration in in vivo experiments.

Future Directions

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has several potential future directions for scientific research. One possible direction is to investigate its potential as a therapeutic agent for neurological diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the role of acetylcholinesterase in the central nervous system. Finally, 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl could be used to develop new drugs that target acetylcholinesterase with greater selectivity and potency.

Synthesis Methods

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl can be synthesized through a multi-step process involving the reaction of 4-phenoxybutylamine and phenylacetic acid, followed by cyclization with formaldehyde and reduction with sodium borohydride. The final step involves the reaction of the resulting alcohol with propanoic acid and hydrochloric acid to form the hydrochloride salt of 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride.

Scientific Research Applications

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has been widely used in scientific research as a potent inhibitor of acetylcholinesterase. This enzyme plays a crucial role in the transmission of nerve impulses in the central nervous system. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses and increased neurotransmitter activity. 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has been used in various studies to investigate the role of acetylcholinesterase in neurological diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

128864-82-4

Product Name

4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride

Molecular Formula

C24H32ClNO3

Molecular Weight

418 g/mol

IUPAC Name

[1-(4-phenoxybutyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C24H31NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,9-10,15-20H2,1H3;1H

InChI Key

TVCSDVBFCXMDRL-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Other CAS RN

128864-82-4

synonyms

[1-(4-phenoxybutyl)-4-phenyl-4-piperidyl] propanoate hydrochloride

Origin of Product

United States

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